4-(4-ethoxyphenoxy)benzoic acid
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Overview
Description
4-(4-ethoxyphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group attached to the phenoxy moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenoxy)benzoic acid typically involves the reaction of 4-ethoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-(4-ethoxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenoxy)benzoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
4-(4-ethoxyphenoxy)methylbenzoic acid: Contains an additional methyl group attached to the benzoic acid moiety.
Uniqueness
4-(4-ethoxyphenoxy)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
CAS No. |
1021245-68-0 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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